molecular formula C26H26O B14648891 [Hept-1-yn-4-yloxy(diphenyl)methyl]benzene CAS No. 52517-94-9

[Hept-1-yn-4-yloxy(diphenyl)methyl]benzene

Cat. No.: B14648891
CAS No.: 52517-94-9
M. Wt: 354.5 g/mol
InChI Key: PVPSHYLIPOXUQV-UHFFFAOYSA-N
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Description

[Hept-1-yn-4-yloxy(diphenyl)methyl]benzene is an organic compound characterized by its unique structure, which includes a heptynyl group attached to a diphenylmethyl benzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Hept-1-yn-4-yloxy(diphenyl)methyl]benzene typically involves the reaction of hept-1-yne with diphenylmethyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

[Hept-1-yn-4-yloxy(diphenyl)methyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.

    Substitution: Nucleophilic substitution reactions can occur at the benzene ring, where halogens or other substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst in ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

[Hept-1-yn-4-yloxy(diphenyl)methyl]benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of [Hept-1-yn-4-yloxy(diphenyl)methyl]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • [Oct-7-yn-4-yloxy(diphenyl)methyl]benzene
  • [Oct-1-yn-3-yloxy(diphenyl)methyl]benzene

Uniqueness

[Hept-1-yn-4-yloxy(diphenyl)methyl]benzene is unique due to its specific heptynyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

52517-94-9

Molecular Formula

C26H26O

Molecular Weight

354.5 g/mol

IUPAC Name

[hept-1-yn-4-yloxy(diphenyl)methyl]benzene

InChI

InChI=1S/C26H26O/c1-3-14-25(15-4-2)27-26(22-16-8-5-9-17-22,23-18-10-6-11-19-23)24-20-12-7-13-21-24/h1,5-13,16-21,25H,4,14-15H2,2H3

InChI Key

PVPSHYLIPOXUQV-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC#C)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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